molecular formula C7H15N3O3 B556029 D-Homocitrulline CAS No. 121080-96-4

D-Homocitrulline

Cat. No.: B556029
CAS No.: 121080-96-4
M. Wt: 189.21 g/mol
InChI Key: XIGSAGMEBXLVJJ-RXMQYKEDSA-N
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Mechanism of Action

Target of Action

D-Homocitrulline, a structural homolog to citrulline, can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain . The primary targets of this compound are the lysine residues present in proteins .

Mode of Action

The formation of this compound, known as carbamoylation or carbamylation, occurs when lysine residues in the polypeptide chain react nonenzymatically with cyanate . Cyanate is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . This modification alters the protein’s structure and function, leading to various downstream effects.

Biochemical Pathways

This compound is involved in essential metabolic pathways such as the biosynthesis of citrulline and arginine, ammonia homeostasis, and the urea cycle in mammals . The formation of this compound, or carbamylation, predominantly takes place in two types of situations in humans: uremia and inflammation .

Pharmacokinetics

Instead, its formation is likely influenced by the levels of its precursors (lysine, cyanate, urea, and thiocyanate) and the presence of the enzyme myeloperoxidase .

Result of Action

The carbamylation of proteins, resulting in the formation of this compound, can alter protein structural and functional properties . This alteration is involved in the progression of various diseases, as carbamylation-derived products are bioactive compounds that trigger specific and inappropriate cellular responses . For instance, carbamylation may promote hormone and enzyme inactivation .

Action Environment

The formation of this compound is influenced by environmental factors. For example, smoking increases the circulating thiocyanate concentration and thus enhances the carbamylation of proteins . Furthermore, conditions that cause carbamylation, in particular the use of high concentrations of urea, should be avoided when studying the presence of citrulline in tissues or in a protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Homocitrulline can be synthesized from L-lysine monohydrochloride. The process involves treating L-lysine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound . This method is environmentally friendly and suitable for industrial production.

Industrial Production Methods: The industrial production of this compound typically involves chemical synthesis due to its efficiency and scalability. The process includes the hydrolysis of L-arginine under alkaline conditions, followed by the removal of by-products such as ornithine and urea. The use of copper salts and sulfides ensures the protection and deprotection of amino groups, resulting in high-purity this compound .

Comparison with Similar Compounds

This compound’s unique formation and role in protein modification make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-6-(carbamoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSAGMEBXLVJJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)N)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426461
Record name D-HOMOCITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121080-96-4
Record name N6-(Aminocarbonyl)-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121080-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocitrulline, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-HOMOCITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCITRULLINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837O9SMA7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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